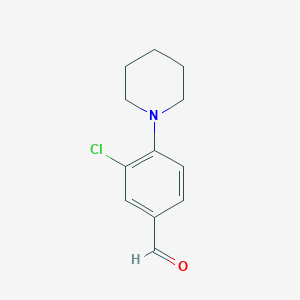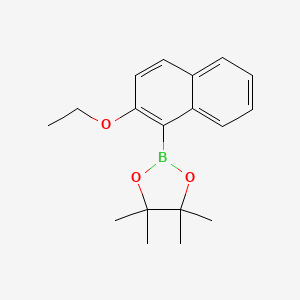
3-Chloro-4-piperidin-1-ylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(piperidin-1-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It features a benzene ring substituted with a chlorine atom and a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(piperidin-1-yl)benzaldehyde typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with piperidine under specific conditions. The nitro group is reduced to an amine, which then undergoes a nucleophilic substitution reaction with piperidine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(piperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: 3-Chloro-4-(piperidin-1-yl)benzoic acid.
Reduction: 3-Chloro-4-(piperidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-4-(piperidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(piperidin-1-yl)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-1-yl)benzaldehyde: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
3-Chloro-4-(morpholin-4-yl)benzaldehyde: Contains a morpholine ring instead of a piperidine ring, which can influence its chemical properties and applications.
3-Chloro-4-(pyrrolidin-1-yl)benzaldehyde: Features a pyrrolidine ring, which is a five-membered heterocycle, leading to different steric and electronic effects.
Uniqueness
3-Chloro-4-(piperidin-1-yl)benzaldehyde is unique due to the presence of both the chlorine atom and the piperidine ring. The chlorine atom can participate in various substitution reactions, while the piperidine ring can enhance the compound’s ability to interact with biological targets. This combination of features makes it a valuable compound for research and development in multiple fields .
Propiedades
Fórmula molecular |
C12H14ClNO |
|---|---|
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
3-chloro-4-piperidin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H14ClNO/c13-11-8-10(9-15)4-5-12(11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 |
Clave InChI |
WUTPOJXCUKKZMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C=C(C=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)


![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)




